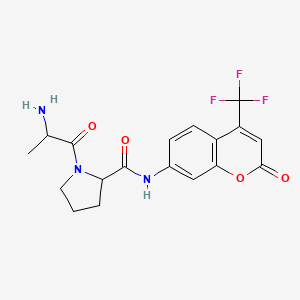
Ala-Pro-7-amido-4-trifluoromethylcoumarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ala-Pro-7-amido-4-trifluoromethylcoumarin is a synthetic compound with the molecular formula C20H19F6N3O6 and a molecular weight of 511.37 g/mol . This compound is known for its unique structure, which includes a coumarin core substituted with a trifluoromethyl group and an amido linkage to an Ala-Pro dipeptide. It is primarily used in biochemical research as a fluorogenic substrate for enzyme assays .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ala-Pro-7-amido-4-trifluoromethylcoumarin typically involves the following steps:
Coumarin Synthesis: The coumarin core is synthesized through a Pechmann condensation reaction, where phenol reacts with a β-keto ester in the presence of a strong acid catalyst.
Amidation: The amido linkage is formed by reacting the coumarin derivative with an amino acid or peptide, such as Ala-Pro, using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Ala-Pro-7-amido-4-trifluoromethylcoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the amido linkage.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Ala-Pro-7-amido-4-trifluoromethylcoumarin has a wide range of applications in scientific research:
Chemistry: Used as a fluorogenic substrate in enzyme assays to study enzyme kinetics and inhibition.
Biology: Employed in cell-based assays to monitor enzyme activity and cellular processes.
Medicine: Investigated for its potential use in diagnostic assays and therapeutic monitoring.
Industry: Utilized in the development of fluorescent probes and sensors for various applications.
Mécanisme D'action
The mechanism of action of Ala-Pro-7-amido-4-trifluoromethylcoumarin involves its cleavage by specific enzymes, resulting in the release of a fluorescent coumarin derivative. This fluorescence can be measured to quantify enzyme activity. The molecular targets include proteases and peptidases, which recognize and cleave the Ala-Pro dipeptide linkage .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Amino-4-trifluoromethylcoumarin: A related compound used as a fluorescent marker for detecting proteinases.
Coumarin 151: Another coumarin derivative with similar fluorescent properties.
Uniqueness
Ala-Pro-7-amido-4-trifluoromethylcoumarin is unique due to its specific structure, which combines a coumarin core with a trifluoromethyl group and an Ala-Pro dipeptide. This combination enhances its specificity and sensitivity as a fluorogenic substrate for enzyme assays, making it a valuable tool in biochemical research .
Propriétés
IUPAC Name |
1-(2-aminopropanoyl)-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O4/c1-9(22)17(27)24-6-2-3-13(24)16(26)23-10-4-5-11-12(18(19,20)21)8-15(25)28-14(11)7-10/h4-5,7-9,13H,2-3,6,22H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGRRKBLWOMKWNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














